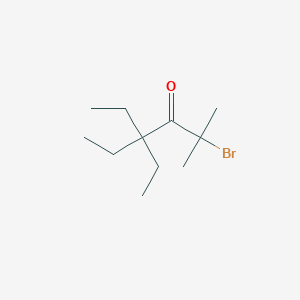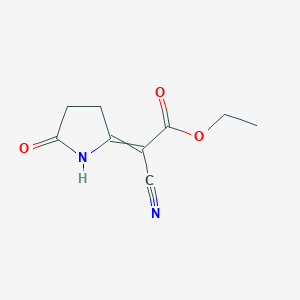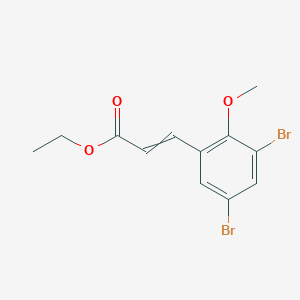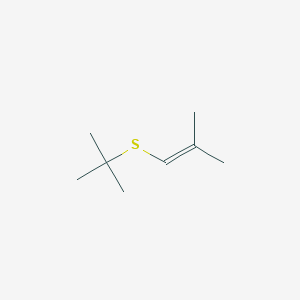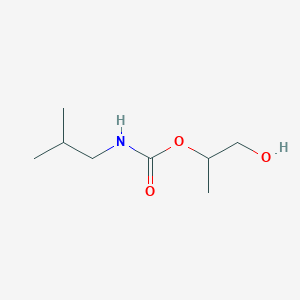
2,3-Dimethylindole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylindole-4,7-dione is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes two methyl groups at positions 2 and 3 and two ketone groups at positions 4 and 7 on the indole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylindole-4,7-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core. Subsequent oxidation of the indole derivative can introduce the ketone functionalities at positions 4 and 7 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by controlled oxidation processes. The use of microwave irradiation can significantly reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethylindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 5 and 6.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and hydrochloric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of indolequinones.
Reduction: Formation of dihydroxyindoles.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylindole-4,7-dione has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dimethylindole-4,7-dione involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Its quinone derivatives can act as bioreductive alkylating agents, targeting nucleophilic sites in biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Indole-2,3-dione (Isatin): Shares the indole core but lacks the methyl groups at positions 2 and 3.
4,7-Dimethoxyindole-2,3-dione: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness: 2,3-Dimethylindole-4,7-dione is unique due to the presence of both methyl and ketone groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
62676-76-0 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2,3-dimethyl-1H-indole-4,7-dione |
InChI |
InChI=1S/C10H9NO2/c1-5-6(2)11-10-8(13)4-3-7(12)9(5)10/h3-4,11H,1-2H3 |
InChI-Schlüssel |
RUUQDFBLUDDOPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C(=O)C=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


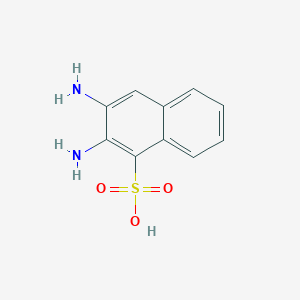
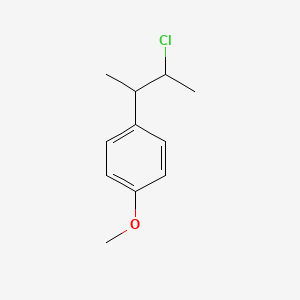
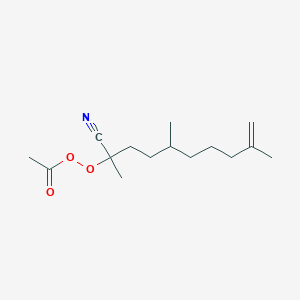

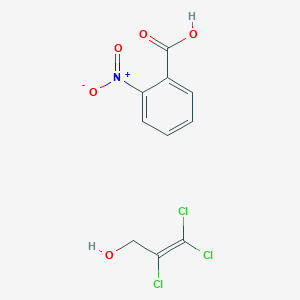
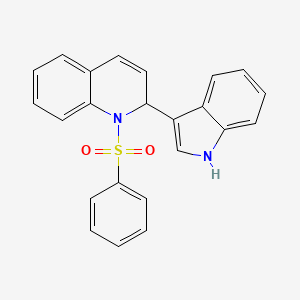

![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
